molecular formula C13H19FN2 B3168928 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine CAS No. 933706-87-7

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine

Cat. No.: B3168928
CAS No.: 933706-87-7
M. Wt: 222.3 g/mol
InChI Key: JQIARQLCOJMLDZ-UHFFFAOYSA-N
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Description

Significance of Piperidine-Containing Scaffolds in Pharmaceutical Discovery

The piperidine (B6355638) scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many pharmaceutical agents. Its prevalence is a testament to its versatility and favorable pharmacological properties. The piperidine ring can adopt a stable chair conformation, which allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological receptors. Furthermore, the basic nitrogen atom of the piperidine ring is often a key feature for forming salt derivatives, which can enhance the solubility and bioavailability of a drug candidate.

The introduction of a piperidine moiety into a molecule can confer a range of desirable attributes, including:

Modulation of Physicochemical Properties: The piperidine ring can influence a compound's lipophilicity, polarity, and molecular weight, all of which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Biological Activity and Selectivity: The rigid structure of the piperidine scaffold can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its intended target.

Improved Pharmacokinetic Properties: The presence of a piperidine ring can protect a molecule from metabolic degradation, thereby extending its half-life in the body.

The significance of the piperidine scaffold is underscored by its presence in a wide array of approved drugs, targeting a diverse range of conditions from neurological disorders to infectious diseases.

Table 1: Representative FDA-Approved Drugs Containing a Piperidine Scaffold

Drug Name Therapeutic Class Indication
Methylphenidate CNS Stimulant Attention Deficit Hyperactivity Disorder (ADHD)
Fentanyl Opioid Analgesic Severe Pain
Donepezil (B133215) Acetylcholinesterase Inhibitor Alzheimer's Disease
Haloperidol Antipsychotic Schizophrenia
Risperidone Antipsychotic Schizophrenia, Bipolar Disorder

This table provides examples of well-known drugs and is for illustrative purposes.

Overview of Fluorinated Aromatic Amines in Drug Design

The incorporation of fluorine into drug candidates, a strategy known as "fluorine chemistry," has become a powerful tool in medicinal chemistry. mdpi.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. When a fluorine atom is introduced into an aromatic ring, such as the phenyl group in 2-(3-fluoro-phenyl)-2-piperidin-1-YL-ethylamine, it can profoundly influence the molecule's electronic and metabolic properties.

Key advantages of incorporating fluorine into aromatic amines include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent the formation of unwanted metabolites and prolong the drug's duration of action.

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups. This can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its membrane permeability and target binding.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

Improved Bioavailability: By blocking metabolic pathways and modulating lipophilicity, fluorination can lead to improved oral bioavailability. nih.gov

The strategic placement of fluorine on an aromatic ring allows medicinal chemists to fine-tune the pharmacological profile of a drug candidate, transforming a promising lead compound into a viable therapeutic agent. nih.gov

Table 2: Impact of Fluorination on Physicochemical Properties of Aromatic Amines

Property Unsubstituted Aniline 3-Fluoroaniline
pKa of Amino Group ~4.6 ~3.5
LogP (Lipophilicity) 0.90 1.34
Metabolic Stability Lower Higher

This table presents representative data to illustrate the general effects of fluorination and does not represent experimental data for the subject compound.

Research Trajectories for this compound and Related Analogs

Given the structural features of this compound, research into this compound and its analogs is likely to follow several established trajectories in medicinal chemistry. The core structure, a phenyl-piperidine-ethylamine, is a well-recognized pharmacophore in the development of centrally acting agents.

Potential research directions for this class of compounds include:

Exploration of Dopaminergic and Serotonergic Activity: The phenylethylamine backbone is a classic feature of many neurotransmitters and psychoactive drugs. nih.gov Research would likely involve screening this compound and its analogs for their ability to bind to and modulate dopamine (B1211576) and serotonin (B10506) receptors and transporters. This could lead to the discovery of novel treatments for conditions such as depression, anxiety, and Parkinson's disease.

Development of Novel Analgesics: The phenylpiperidine scaffold is a key component of potent opioid analgesics like fentanyl. mdpi.com By modifying the substituents on the phenyl ring and the piperidine nitrogen, researchers could explore the potential of these compounds as novel pain relievers with potentially improved side-effect profiles.

Investigation of Sigma Receptor Modulation: The piperidine moiety is also a common feature in ligands that target sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Structure-activity relationship (SAR) studies could be conducted to optimize the affinity and selectivity of these compounds for sigma-1 and sigma-2 receptors.

Probing Structure-Activity Relationships (SAR): Systematic modifications to the three core components of the molecule would be a crucial research trajectory. This would involve synthesizing analogs with different substitution patterns on the phenyl ring, varying the substitution on the piperidine ring, and altering the length and nature of the ethylamine (B1201723) linker. These studies would provide valuable insights into the structural requirements for optimal biological activity.

The combination of a piperidine scaffold, a fluorinated aromatic amine, and a phenylethylamine core makes this compound a compelling starting point for the design and discovery of new therapeutic agents with the potential to address a range of unmet medical needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)-2-piperidin-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIARQLCOJMLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine

Synthetic Routes to the 2-(3-Fluoro-phenyl)ethyl Moiety

The 2-(3-fluoro-phenyl)ethyl moiety is a crucial building block, and its synthesis is the initial step in many potential routes to the target compound. The fluorinated phenyl group is known to enhance biological activity and selectivity in various therapeutic agents. chemimpex.com The synthesis of 2-(3-fluorophenyl)ethylamine, a key precursor, can be accomplished through several established methods in organic chemistry, typically starting from commercially available 3-fluorinated benzene (B151609) derivatives.

One common approach begins with 3-fluorobenzaldehyde (B1666160) . The synthesis can proceed via the following pathways:

Henry Reaction: Reaction of 3-fluorobenzaldehyde with nitromethane (B149229) yields a nitrostyrene (B7858105) intermediate, which is subsequently reduced to afford 2-(3-fluorophenyl)ethylamine.

Strecker Synthesis: A three-component reaction involving 3-fluorobenzaldehyde, ammonia, and hydrogen cyanide (or a cyanide salt) produces an α-aminonitrile. Subsequent hydrolysis and reduction yield the desired ethylamine (B1201723).

Reductive Amination: Direct reductive amination of 3-fluorophenylacetaldehyde can provide the target amine, although the starting aldehyde may be less stable.

Another widely used strategy starts from 3-fluorophenylacetonitrile (B154504) . This route is often favored due to the stability of the nitrile intermediate.

Nitrile Reduction: The nitrile group can be effectively reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

These methods provide reliable access to the 2-(3-fluoro-phenyl)ethyl core, which serves as a foundational element for the subsequent introduction of the piperidine (B6355638) ring. The choice of route often depends on the availability of starting materials, scalability, and compatibility with other functional groups.

Approaches for the Construction and Functionalization of the Piperidine Ring System

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals. researchgate.net Its synthesis and functionalization have been subjects of extensive research.

Construction of the Piperidine Ring: There are three main routes for synthesizing the piperidine core. nih.gov

Hydrogenation/Reduction of Pyridines: This is the most common method, where a pre-functionalized pyridine (B92270) ring is reduced to a piperidine. nih.gov A variety of catalysts, including heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium (Rh), are employed, often under harsh conditions of high temperature and pressure. researchgate.netnih.gov Homogeneous catalysts, such as those based on Iridium(I), can offer higher stereoselectivity under milder conditions. nih.govnih.gov

Intramolecular Cyclization: These methods build the ring from an acyclic precursor. researchgate.net Key strategies include:

Intramolecular aza-Michael reactions: An amine attacks an α,β-unsaturated carbonyl or nitrile moiety within the same molecule. nih.gov

Reductive Amination: Condensation of an amine with a carbonyl group in a δ-aminoketone or aldehyde, followed by reduction, forms the piperidine ring. researchgate.net

Oxidative Amination: Gold(I) or Palladium-catalyzed reactions can form substituted piperidines from non-activated alkenes. nih.gov

Intermolecular Cyclization (Multi-component Reactions): These reactions assemble the ring from two or more separate components in a single step. The aza-Diels-Alder reaction and Mannich-type reactions are powerful examples that allow for the rapid construction of complex, poly-substituted piperidines. researchgate.netrsc.org

Functionalization of the Piperidine Ring: Modifying a pre-existing piperidine ring is a vital strategy for creating analogues and optimizing properties. researchgate.net

Direct C-H Functionalization: This modern approach allows for the introduction of substituents at specific positions of the piperidine ring. The site-selectivity (e.g., at the C2, C3, or C4 position) can be controlled by the choice of catalyst (often Rhodium-based) and the nature of the protecting group on the piperidine nitrogen. nih.govacs.org This method is highly valuable for late-stage modification of complex molecules. acs.org

Reaction Schemes for the Convergent Synthesis of 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine

A convergent synthesis for this compound would involve the strategic coupling of the key aryl and piperidine moieties. A plausible synthetic pathway could start from 3-fluorophenylacetonitrile.

Scheme 1: Proposed Convergent Synthesis A plausible reaction scheme would involve the alpha-bromination of a derivative of 3-fluorophenylacetic acid, followed by nucleophilic substitution with piperidine. The resulting intermediate would then undergo functional group transformations, such as the reduction of a nitrile or amide, to yield the final ethylamine product.

Disclaimer: This is a generalized synthetic scheme. Specific reaction conditions would require experimental optimization.

α-Halogenation: The synthesis could begin with the α-bromination of 3-fluorophenylacetonitrile using a brominating agent like N-Bromosuccinimide (NBS) to form 2-bromo-2-(3-fluorophenyl)acetonitrile.

Nucleophilic Substitution: The resulting α-bromo nitrile can then react with piperidine via nucleophilic substitution to displace the bromide and form the C-N bond, yielding 2-(3-fluorophenyl)-2-(piperidin-1-yl)acetonitrile.

Nitrile Reduction: The final step is the reduction of the nitrile group to a primary amine. This transformation can be achieved using strong reducing agents like LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, or through catalytic hydrogenation. This step yields the target compound, this compound.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The target molecule possesses a stereocenter at the C2 position of the ethylamine backbone. The synthesis of single enantiomers is often crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. This can be achieved through either stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: An asymmetric synthesis aims to directly produce one enantiomer in excess. nih.gov

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemistry. For instance, an asymmetric reduction of a suitable imine or enamine precursor could establish the chiral center. Iridium or Rhodium complexes with chiral ligands are often employed for such transformations. nih.govmdpi.com

Chiral Resolution: Resolution is a common technique to separate enantiomers from a racemate (a 1:1 mixture of enantiomers). google.com

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity. google.com

Chiral Chromatography: This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analysis and purification of enantiomers. whiterose.ac.uk

The selection of the most suitable method depends on factors such as the scale of the synthesis, the efficiency of the separation, and the cost of the chiral reagents or columns.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of Synthesized Compounds

The unambiguous confirmation of the structure and the determination of the purity of synthesized this compound are critical. A combination of spectroscopic and chromatographic methods is employed for this purpose. mdpi.comresearchgate.net

Structural Elucidation: Spectroscopic techniques provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to map the carbon-hydrogen framework of the molecule. mdpi.comnih.gov Key signals would include those for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the piperidine ring protons, and the ethylamine chain protons. The presence of the fluorine atom allows for ¹⁹F NMR, which would show a characteristic signal, and would also induce splitting in adjacent ¹H and ¹³C signals.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. nih.gov Characteristic absorption bands would be expected for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and the C-F bond stretching. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound (from the molecular ion peak) and information about its structure from the fragmentation pattern. rsc.org

Table 1. Expected Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMRSignals for aromatic protons (approx. 7.0-7.5 ppm), signals for CH and CH₂ of the ethylamine core, signals for piperidine ring protons (approx. 1.5-3.0 ppm), signal for NH₂ protons (broad, variable).
¹³C NMRSignals for aromatic carbons (one directly bonded to F will show a large ¹JCF coupling), signals for the chiral methine carbon (CH), the methylene (B1212753) carbon (CH₂), and piperidine carbons.
IR (cm⁻¹)~3300-3400 (N-H stretch), ~2850-3100 (C-H stretch), ~1600 (C=C aromatic stretch), ~1150-1250 (C-F stretch). researchgate.net
Mass Spec. (MS)Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₃H₁₉FN₂. Fragmentation patterns corresponding to the loss of the piperidine ring or parts of the ethylamine chain.

Purity Assessment: Chromatographic techniques are essential for separating the target compound from impurities and starting materials, thereby assessing its purity. mdpi.comtricliniclabs.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of product purity. researchgate.netoup.com.au

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity analysis in the pharmaceutical industry. mdpi.comresearchgate.net Reversed-phase HPLC is commonly used, where the compound is separated based on its hydrophobicity. Purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. tricliniclabs.com

Table 2. Typical Chromatographic Conditions for Purity Assessment
TechniqueStationary PhaseMobile PhaseDetection
TLCSilica (B1680970) gel on glass or aluminumMixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate with Triethylamine)UV light (254 nm) or chemical staining (e.g., ninhydrin)
HPLC (Reversed-Phase)C18 silica gel columnGradient mixture of water (with acid modifier like TFA) and an organic solvent (e.g., Acetonitrile)UV detector (e.g., at 254 nm) or Mass Spectrometer (LC-MS)
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Mixture of alkanes and alcohols (e.g., Hexane/Isopropanol)UV detector

Pharmacological Characterization and Molecular Target Elucidation of 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine

Modulation of Ion Channels, Transporters, and Enzyme Activities

Nod-like Receptor Family Pyrin Domain Containing 3 (NLRP3) Inflammasome Modulation

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a variety of stimuli. Its activation leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of programmed cell death known as pyroptosis.

Currently, no studies have been published that investigate the modulatory effects of 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine on the NLRP3 inflammasome. Therefore, it is unknown whether this compound acts as an activator, inhibitor, or has no effect on this inflammatory pathway. Research in this area would be necessary to determine its potential role in inflammatory and autoimmune diseases.

Monoamine Oxidase (MAO) A and B Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.

The inhibitory potential of this compound against MAO-A and MAO-B has not been reported in the scientific literature. Structure-activity relationship studies of similar compounds containing fluorophenyl and piperidine (B6355638) moieties have shown varying degrees of MAO inhibition, but direct extrapolation to this specific molecule is not possible without empirical data.

Table 1: Hypothetical Monoamine Oxidase Inhibition Data

Enzyme IC50 (µM) Inhibition Type
MAO-A Data Not Available Data Not Available
MAO-B Data Not Available Data Not Available

This table is for illustrative purposes only, as no experimental data is currently available.

Elucidation of Downstream Signaling Pathways and Cellular Responses

The downstream signaling pathways and cellular responses elicited by this compound are contingent on its primary molecular targets. Without knowledge of its interaction with receptors, enzymes, or ion channels, it is impossible to delineate the subsequent intracellular signaling cascades and the ultimate cellular outcomes.

Further research is required to identify the primary targets of this compound. Once these are known, investigations can proceed to map the affected signaling pathways—such as cyclic AMP (cAMP), mitogen-activated protein kinase (MAPK), or phosphoinositide 3-kinase (PI3K) pathways—and to characterize the resulting cellular responses, which could range from changes in gene expression and protein synthesis to alterations in cell proliferation, differentiation, or survival.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies for 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine Derivatives

Systematic Modification of the 3-Fluoro-phenyl Moiety and its Influence on Biological Activity

The substitution pattern on the aromatic phenyl ring is a critical determinant of the pharmacological activity of 2-aryl-2-piperidin-1-YL-ethylamine derivatives. The position and electronic properties of substituents can significantly alter the compound's affinity and selectivity for its biological targets.

Research into related compound series, such as substituted ketamine esters and phenylpiperazines, has shown that modifications to the phenyl ring profoundly impact biological outcomes. For instance, studies on aromatic ring-substituted compounds indicate that substituents at the 2- and 3-positions (ortho and meta) are generally more active than those at the 4-position (para) mdpi.com. The introduction of a fluorine atom, as in the parent compound, often enhances activity. In one series of phenylpiperazine derivatives, introducing a fluorine atom at the 2-position of the benzene (B151609) ring increased acaricidal activity, allowing the compound to be fully effective even at lower concentrations nih.gov.

The nature of the substituent is equally important. Both electron-withdrawing groups (EWGs) like -Cl, -CF₃, -CN and electron-donating groups (EDGs) like -CH₃, -OCH₃ can modulate activity. In a series of thieno[2,3-b]pyridine derivatives, the interplay between an EWG at the 2-position and a halogen at the 4-position of the phenyl ring was found to alter the molecule's electron density, forcing a different binding orientation and influencing inhibitory activity mdpi.com. Similarly, studies on antimycobacterial agents showed that the presence of an EWG or an EDG on the phenyl ring was more beneficial for in vitro activity than an unsubstituted ring mdpi.com. However, in some contexts, substitution in the phenyl ring can decrease desired psychotropic activity erowid.org.

These findings suggest that for the 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine scaffold, systematic variation of the fluorine's position or its replacement with other functional groups would be a key strategy for optimization.

Table 1: Illustrative SAR Data for Phenyl Ring Modifications This table presents hypothetical data based on established trends in related chemical series to illustrate the influence of phenyl ring substitutions on receptor binding affinity.

CompoundR¹ (Position 2)R² (Position 3)R³ (Position 4)Receptor A Kᵢ (nM)Receptor B Kᵢ (nM)Selectivity (B/A)
Parent HFH1530020
1a FHH1045045
1b HHF4560013.3
1c HClH1225020.8
1d HCH₃H2540016
1e HOCH₃H3055018.3
1f HCF₃H815018.8

Conformational and Substituent Effects of the Piperidine (B6355638) Ring on Ligand-Target Interactions

The piperidine ring is a ubiquitous structural feature in pharmaceuticals, largely due to its ability to adopt a stable, low-energy chair conformation and to present substituents in well-defined axial and equatorial positions encyclopedia.pubmdpi.com. The conformation and substitution of this ring are pivotal for establishing precise interactions with biological targets.

The piperidine moiety is a key structural element for affinity at certain targets, such as the sigma-1 (σ₁) receptor. In studies comparing piperidine and piperazine cores, the piperidine ring was identified as the most influential structural element for activity at the σ₁ receptor while maintaining affinity for the H₃ receptor nih.gov. The nitrogen atom within the piperidine ring often acts as a protonatable center at physiological pH, enabling crucial ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets.

Molecular dynamics simulations have helped elucidate these interactions, showing that the basic piperidine-N-atom and its substituents engage with lipophilic binding pockets in receptors, and that these interactions are responsible for differences in affinity researchgate.net.

Impact of the Ethylamine (B1201723) Linker Modifications on Pharmacological Profile

The ethylamine linker connecting the chiral center to the terminal amine plays a crucial role in orienting the pharmacophoric elements in three-dimensional space. Modifications to this linker, including its length, rigidity, and the nature of the terminal amino group, can have a profound impact on the pharmacological profile.

Studies on related scaffolds emphasize the importance of the linker. In a series of 2-substituted N-piperidinyl indoles, the position of an aminomethyl or hydroxymethyl substituent on the indole core (a modification analogous to altering the linker's attachment point or nature) dramatically affected receptor binding, functional activity, and selectivity. Moving the substituent from the 3-position to the 2-position resulted in a shift from partial to full agonism at the nociceptin opioid peptide (NOP) receptor and enhanced binding affinity nih.gov.

Further research on sigma-1 ligands derived from phenylethylamine scaffolds demonstrated that adding an alkyl group to the carbon adjacent to the phenyl ring (the α-carbon of the ethylamine chain) played a role similar to one of the N-alkyl groups on the terminal amine in the parent compound, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100) nih.gov. This highlights that modifications to the linker's backbone can functionally mimic changes at the terminal amine, influencing potency and selectivity. Lengthening, shortening, or introducing conformational constraints (e.g., through cyclization or double bonds) into the ethylamine chain are common strategies to fine-tune the distance and orientation between the aryl and piperidine moieties, thereby optimizing interactions with the target receptor.

Stereoisomeric Effects on Receptor Selectivity and Potency

The core structure of this compound contains a chiral center at the carbon atom bearing the phenyl and piperidine groups. Consequently, the compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities.

This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to high affinity and the desired biological response, while the other (the distomer) may have a much lower affinity or may bind to different targets altogether, potentially causing off-target effects.

Table 2: Illustrative Data on Stereoisomeric Effects on Receptor Potency This table presents hypothetical data to illustrate how enantiomers of the parent compound might exhibit different binding affinities.

IsomerReceptor A Kᵢ (nM)Receptor B Kᵢ (nM)Receptor C Kᵢ (nM)
Racemate (R/S mixture) 15300850
(R)-enantiomer 250550900
(S)-enantiomer 33201200

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series of derivatives like those of this compound, QSAR models can be invaluable for predicting the activity of untested analogs, prioritizing synthetic efforts, and providing insights into the structural features required for activity.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., steric and electronic fields) and quantify various aspects of the molecular structure. Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are then used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., pIC₅₀ or pKᵢ) nih.gov.

For piperidine derivatives, QSAR models have been successfully developed for various endpoints, including anticancer activity and toxicity. In one study, 3D and 2D autocorrelation descriptors were selected by a genetic algorithm and used to establish an MLR model for the inhibitory concentration (IC₅₀) of furan-pyrazole piperidines against cancer cell lines. The resulting models showed good robustness and predictive ability, confirmed through internal and external validation nih.gov. More advanced 4D-QSAR approaches can also be employed, which account for the conformational flexibility of both the ligand and the receptor, providing a more dynamic and realistic simulation of the binding process mdpi.com. The ultimate goal of these models is to create a statistically validated tool that can guide the design of new derivatives with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Applications in the Research of 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This simulation helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and estimates the binding affinity, often expressed as a binding energy or docking score.

For a compound like 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine, docking studies would be crucial to understand its potential biological targets. For instance, in research on similar heterocyclic compounds, docking was used to predict binding to targets involved in cancer or neurodegenerative diseases. nih.gov Studies on other piperazine-indazole derivatives identified a binding energy of -5.23 kcal/mol against a target for inflammation. In another example, a pyridine (B92270) derivative containing a piperidine (B6355638) motif showed a strong binding energy of -11.2 kcal/mol with the human sigma-1 (σ1R) receptor, a target for neurological disorders. researchgate.net These scores indicate a potentially strong and stable interaction between the ligand and the protein's active site. The simulation would reveal which amino acid residues interact with the fluoro-phenyl group, the piperidine ring, and the ethylamine (B1201723) side chain, providing a structural basis for the compound's hypothetical activity.

Table 1: Illustrative Molecular Docking Scores for Related Compounds

Compound Class Target Protein Binding Energy (kcal/mol) Source
Indazole Derivative Anti-inflammatory Target -5.23
Pyridine Dicarbonitrile Sigma-1 Receptor (hσ1R) -11.2 researchgate.net

Note: This table provides examples from related molecules to illustrate typical docking results, as specific data for this compound was not found.

Molecular Dynamics Simulations to Investigate Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the natural movements and conformational changes of the protein and ligand, providing insights into whether the initial docked pose is maintained.

In a hypothetical study of this compound, an MD simulation would be run on its complex with a predicted protein target. Researchers would analyze parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to measure structural stability. A stable RMSD value over the course of the simulation (e.g., 100-300 nanoseconds) suggests a stable binding mode. researchgate.net For example, MD simulations performed on novel piperidine derivatives designed as potential COVID-19 treatments were used to confirm the stability of the ligand's interaction with the main protease (Mpro). researchgate.net Such analysis would validate the docking results and confirm that the key interactions identified are persistent in a dynamic, more realistic environment.

Quantum Chemical Calculations to Characterize Electronic and Conformational Properties

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. nih.gov These calculations can determine the most stable 3D conformation, the distribution of electron density, and the energies of molecular orbitals (HOMO and LUMO).

For this compound, DFT calculations would provide a deep understanding of its chemical reactivity. The analysis of the molecular electrostatic potential (MEP) would identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net In studies of other novel heterocyclic compounds, DFT has been used to calculate optimized geometrical parameters (bond lengths and angles) and to correlate theoretical spectroscopic data (FT-IR, NMR) with experimental results, confirming the molecule's structure. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed based on a known active ligand like this compound, it can be used as a 3D query to screen large chemical databases for other molecules that match the model, a process known as virtual screening. This technique is instrumental in identifying novel and structurally diverse compounds with the potential for similar biological activity. The combination of pharmacophore modeling and molecular docking is frequently used to enhance the efficiency and accuracy of virtual screening campaigns.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are vital for early-stage drug discovery, as they help to identify compounds with poor drug-like properties that are likely to fail in later clinical trials.

For this compound, various ADME parameters would be calculated. These include physicochemical properties (molecular weight, logP), absorption metrics (human intestinal absorption, Caco-2 permeability), metabolism predictions (inhibition of Cytochrome P450 enzymes like CYP2D6 and CYP3A4), and toxicity risks. mdpi.commdpi.com For example, studies on other piperidine-containing compounds assessed their compliance with Lipinski's Rule of Five, a set of guidelines for drug-likeness. mdpi.com Predictions for novel benzanilide (B160483) compounds indicated their potential impact on various CYP enzymes, which is critical for assessing drug-drug interactions. mdpi.com

Table 2: Representative In Silico ADME/Toxicity Predictions for Illustrative Compounds

Property Predicted Value/Outcome Significance Source
Physicochemical
Lipinski's Rule of Five Compliant Good oral bioavailability potential mdpi.com
Absorption
Caco-2 Permeability High Good intestinal absorption potential mdpi.com
Metabolism
CYP2D6 Inhibition Low to Moderate Lower risk of interaction with drugs metabolized by CYP2D6 mdpi.com
CYP3A4 Inhibition Low to Moderate Lower risk of interaction with drugs metabolized by CYP3A4 mdpi.com
Toxicity

Note: This table showcases the types of ADME parameters predicted for drug candidates, using data trends from related compounds as specific predictions for this compound are not available.

Preclinical Pharmacological Evaluation of 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine and Lead Compounds

In Vivo Pharmacodynamics and Efficacy Assessments in Relevant Animal Models

Comprehensive searches of available scientific literature and research databases did not yield specific in vivo pharmacodynamic or efficacy data for the compound 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine in any relevant animal models.

Preclinical Pharmacokinetic Studies: Absorption, Distribution, and Elimination

Detailed information regarding the preclinical pharmacokinetic profile of this compound is not available in the public domain. As such, data on its absorption, distribution, and elimination characteristics have not been reported.

In Vitro Metabolism and Metabolite Identification of this compound

There is no publicly available research detailing the in vitro metabolism of this compound or the identification of its metabolites.

Advanced Analytical Methodologies for the Study of 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine in Research

Application of High-Resolution Mass Spectrometry in Metabolomics and Pharmacokinetics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for in-depth metabolomics and pharmacokinetic studies. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically with sub-ppm mass accuracy. news-medical.netnih.gov This capability is critical for elucidating the biotransformation of 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine and tracking its journey through a biological system.

In metabolomics, HRMS enables the confident identification of metabolites by allowing for the determination of elemental compositions from the accurate mass of precursor and fragment ions. news-medical.netnih.gov When studying this compound, researchers can utilize untargeted HRMS-based metabolomics to obtain a global snapshot of the metabolic changes induced by the compound. mdpi.com This involves comparing the metabolic profiles of biological samples (e.g., plasma, urine) from treated and control subjects. Potential metabolites of the parent compound can be putatively identified by searching for mass shifts corresponding to common metabolic reactions, such as hydroxylation, N-dealkylation, or glucuronidation.

For pharmacokinetic analysis, the high resolution of HRMS helps to distinguish the parent compound and its metabolites from endogenous matrix components, thereby improving the accuracy of quantification. nih.gov The ability to generate extracted ion chromatograms with very narrow mass windows minimizes interferences, which is particularly beneficial when analyzing complex biological matrices. news-medical.net

Table 1: Potential Metabolic Transformations of this compound Detectable by HRMS

Metabolic ReactionMass Change (Da)Potential Metabolite Structure
Hydroxylation+15.9949Addition of -OH group to the phenyl or piperidine (B6355638) ring
N-Oxidation+15.9949Formation of a piperidine N-oxide
Dehydrogenation-2.0156Formation of a double bond
N-Dealkylation-111.1045Removal of the ethylamine (B1201723) group from the piperidine nitrogen
Glucuronidation+176.0321Conjugation with glucuronic acid

This table is illustrative and shows theoretical mass changes for common metabolic pathways.

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Bioanalysis

Advanced chromatographic techniques coupled with mass spectrometry are the gold standard for the quantitative bioanalysis of drugs and their metabolites in biological fluids due to their high sensitivity and specificity. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally unstable compounds like this compound. researchgate.netlcms.cz The methodology involves separating the analyte from other components in a complex mixture using liquid chromatography, followed by selective detection using a tandem mass spectrometer, often a triple quadrupole. lcms.cz In Multiple Reaction Monitoring (MRM) mode, the instrument is set to monitor a specific precursor-to-product ion transition, which provides exceptional selectivity and allows for quantification down to picogram-per-milliliter levels in matrices like plasma. nih.gov The development of an LC-MS/MS assay for this compound would involve optimizing chromatographic conditions to achieve separation from potential metabolites and endogenous interferences, as well as fine-tuning mass spectrometer parameters for maximum sensitivity. rug.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, typically used for volatile and thermally stable compounds. For a molecule like this compound, derivatization may be required to increase its volatility and thermal stability. researchgate.net GC-MS provides excellent chromatographic resolution and generates reproducible electron ionization (EI) mass spectra that can be used for structural confirmation. mmu.ac.uknih.gov The fragmentation patterns observed in the EI spectra can offer valuable structural information about the molecule. For instance, characteristic fragments would likely arise from the cleavage of the piperidine ring or the loss of the fluorophenyl group. mmu.ac.uk

Table 2: Illustrative Parameters for a Hypothetical LC-MS/MS Bioanalytical Method

ParameterSetting
Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitione.g., Precursor ion [M+H]⁺ → Product ion
Collision EnergyOptimized for maximum product ion intensity
Limit of QuantificationTarget: < 1 ng/mL in plasma

Radiometric Assays for High-Throughput Screening and Receptor Characterization

Radiometric assays are a cornerstone for characterizing the interaction of a ligand with its target receptor, offering high sensitivity and the ability to directly measure binding events. nih.gov To study this compound, a radiolabeled version (a radioligand) would be synthesized, typically by incorporating tritium (B154650) (³H) or fluorine-18 (B77423) (¹⁸F). nih.govnih.gov

These radioligands are instrumental in several types of assays:

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor-containing tissue or cell membranes with increasing concentrations of the radioligand. The data are used to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax). nih.gov

Competition Binding Assays: In this format, the radioligand is used at a fixed concentration and co-incubated with varying concentrations of a non-radiolabeled competitor compound (e.g., unlabeled this compound or its analogues). These assays determine the inhibitor constant (Ki) of the competitor, which reflects its binding affinity. nih.gov

High-Throughput Screening (HTS): Competition assays can be adapted to a high-throughput format to screen large libraries of compounds for their ability to displace the radioligand from its target. researchgate.netmdpi.com This allows for the rapid identification of new molecules that bind to the same target.

The kinetic properties of the ligand-receptor interaction, such as the association (kon) and dissociation (koff) rate constants, can also be determined using radiometric assays, providing a more dynamic picture of the binding event. nih.govnih.gov

Biophysical Methods for Characterizing Ligand-Target Interactions

Beyond radiometric assays, a suite of biophysical methods can provide a multi-faceted view of the interaction between this compound and its biological target. researchgate.netnih.gov These label-free techniques are crucial for confirming direct binding and elucidating the mechanism of action. nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time optical technique that measures changes in the refractive index at the surface of a sensor chip. frontiersin.org One binding partner (e.g., the target protein) is immobilized on the chip, and the other (the ligand) is flowed over the surface. This allows for the direct measurement of association and dissociation rates, providing detailed kinetic information in addition to the binding affinity (KD). drugdiscoverychemistry.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.org By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding. nih.gov The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature. This method is often used in HTS to identify compounds that directly engage the target protein. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about ligand-protein interactions. Techniques like saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope.

Table 3: Comparison of Biophysical Methods for Ligand-Target Interaction Analysis

MethodPrincipleKey Information ObtainedThroughput
Surface Plasmon Resonance (SPR)Change in refractive index upon bindingAffinity (KD), Kinetics (kon, koff)Medium to High
Isothermal Titration Calorimetry (ITC)Heat change upon bindingAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Low
Differential Scanning Fluorimetry (DSF)Change in protein melting temperatureDirect engagement, Relative affinityHigh
Nuclear Magnetic Resonance (NMR)Changes in nuclear spin statesBinding site, Structural changes, Affinity (KD)Low

Future Research Directions and Translational Perspectives for 2 3 Fluoro Phenyl 2 Piperidin 1 Yl Ethylamine Based Therapeutics

Identification of Novel Therapeutic Indications for 2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine Scaffolds

The unique structural amalgamation within the this compound scaffold suggests a polypharmacological potential, particularly within the central nervous system (CNS). Each component of its structure has a rich history in successful therapeutic agents, and their combination could unlock novel therapeutic applications.

The 2-phenylethylamine backbone is a foundational element of many endogenous neurotransmitters, including dopamine (B1211576) and norepinephrine, and is central to the mechanism of numerous stimulant and antidepressant medications. nih.govresearchgate.net Its derivatives are known to interact with a variety of CNS targets, such as dopamine transporters (DAT), and modulate monoamine neurotransmission, making them relevant for conditions like depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy. mdma.chthieme-connect.com

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs. thieme-connect.com Its presence is associated with a wide array of pharmacological activities, including but not limited to, antipsychotic, analgesic, antihistaminic, and anti-Alzheimer's effects. nih.govbenthamdirect.com The conformational flexibility of the piperidine ring allows it to act as a versatile scaffold, enabling precise spatial orientation of functional groups to interact with biological targets. This has been successfully exploited in drugs targeting CNS disorders, such as donepezil (B133215) for Alzheimer's disease and methylphenidate for ADHD. researchgate.net

The 3-fluorophenyl group is a common feature in modern drug design. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net This strategic fluorination can enhance blood-brain barrier permeability and improve pharmacokinetic profiles, which is particularly advantageous for CNS-targeted therapies. rsc.org

Given the properties of its constituent parts, the this compound scaffold could be investigated for a range of novel therapeutic indications. The table below summarizes potential areas of exploration based on the pharmacology of related compounds.

Potential Therapeutic AreaRationaleKey Molecular Targets
Neurodegenerative Diseases The piperidine moiety is a key component of acetylcholinesterase inhibitors like Donepezil used in Alzheimer's disease. nih.govbenthamdirect.com The phenylethylamine core could offer neuroprotective or stimulant effects.Acetylcholinesterase (AChE), Monoamine Oxidase-B (MAO-B), Dopamine Receptors, Serotonin (B10506) Receptors
Mood and Anxiety Disorders The phenylethylamine structure is central to many antidepressants and anxiolytics that modulate monoaminergic systems. researchgate.netSerotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT), 5-HT Receptors
Chronic Pain Management Phenylpiperidine derivatives, such as fentanyl, are potent analgesics acting on opioid receptors. nih.gov This scaffold could be explored for novel non-opioid or atypical opioid analgesics.Mu-opioid Receptor (MOR), Kappa-opioid Receptor (KOR), Sigma Receptors, Voltage-gated Sodium Channels
Cognitive Enhancement The stimulant properties of phenylethylamines combined with the CNS-targeting potential of the overall scaffold could be harnessed for developing nootropic agents.Dopamine D1 Receptor, Alpha-2 Adrenergic Receptors, Nicotinic Acetylcholine Receptors

Further research should involve extensive screening of derivatives of this scaffold against a panel of CNS targets to identify lead compounds for these and other potential indications.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

The development of therapeutics based on the this compound scaffold can be significantly accelerated and refined through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can be applied at various stages of the drug discovery pipeline, from initial design to preclinical evaluation. thieme-connect.com

De Novo Drug Design: Generative AI models can design novel molecules from scratch, exploring the vast chemical space around the core scaffold. benthamdirect.comresearchgate.net By providing the model with the desired physicochemical properties and target product profile (e.g., high blood-brain barrier permeability, specific receptor affinity), these algorithms can generate a library of virtual compounds with a higher probability of success, which can then be synthesized and tested. dntb.gov.ua

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of novel derivatives based on their chemical structure. nih.gov For instance, an ML model could be trained on a dataset of known phenylethylamine and piperidine compounds to predict the psychotomimetic or antidepressant activity of new analogs. nih.gov Furthermore, AI models are increasingly used to predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles and lower risks of toxicity early in the development process. researchgate.net

Virtual Screening and Target Identification: AI can be used to perform large-scale virtual screening of virtual compound libraries against various biological targets. thieme-connect.comnih.gov This in silico approach can quickly identify potential "hits" for a specific disease target, prioritizing compounds for synthesis and experimental validation. For a multi-faceted scaffold like this compound, AI can also help identify potential off-targets, which could lead to side effects or opportunities for drug repurposing.

The table below outlines specific AI/ML applications in the development of these therapeutics.

AI/ML ApplicationDescriptionPotential Impact
Generative Models Design of novel derivatives with optimized properties (e.g., potency, selectivity, ADMET).Accelerates hit-to-lead optimization and reduces reliance on traditional, iterative synthesis. nih.gov
QSAR Modeling Predicts the biological activity of new compounds based on their structural features.Prioritizes the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net
ADMET Prediction In silico prediction of pharmacokinetic and toxicity profiles.Early identification and elimination of compounds likely to fail in later stages of development. researchgate.net
Virtual High-Throughput Screening Screens large virtual libraries of compounds against biological targets to identify potential hits.Rapidly identifies promising starting points for drug discovery programs. nih.gov

Challenges and Opportunities in the Development of Piperidine-Based Compounds

While the piperidine scaffold is a privileged structure in medicinal chemistry, its development is not without challenges. However, ongoing advancements in synthetic chemistry and drug design are continuously creating new opportunities.

Challenges:

Stereoselective Synthesis: Many biologically active piperidine derivatives contain multiple stereocenters, and their biological activity is often dependent on a specific stereoisomer. The development of efficient and scalable stereoselective synthetic methods for polysubstituted piperidines remains a significant challenge in organic chemistry. nih.govresearchgate.netnih.gov Traditional methods often require lengthy synthetic routes and chiral pool strategies, which can be inefficient. researchgate.net

hERG Liability: A significant challenge in the development of piperidine-containing drugs is their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. thieme-connect.com Blockade of the hERG channel can lead to a prolonged QT interval, a potentially fatal cardiac arrhythmia. The basic nitrogen atom and lipophilicity of many piperidine scaffolds are known risk factors for hERG binding. thieme-connect.comnih.gov Therefore, careful structural modification and early screening for hERG activity are crucial.

Off-Target Effects: The versatility of the piperidine scaffold means that derivatives can sometimes interact with multiple biological targets, leading to off-target effects and unwanted side effects. A thorough understanding of the structure-activity relationships is necessary to design compounds with high selectivity for the desired target.

Opportunities:

Advanced Synthetic Methodologies: The chemical community is continuously developing novel synthetic routes to access complex piperidine structures. These include advances in catalytic hydrogenation of pyridines, multicomponent reactions, and chemo-enzymatic methods that allow for the construction of highly functionalized piperidines with excellent stereocontrol. nih.govresearchgate.net These new methods provide access to a wider range of chemical diversity for drug discovery programs.

Exploration of 3D Chemical Space: In an effort to move away from the predominantly "flat" molecules in many screening libraries, there is a growing interest in developing compounds with greater three-dimensional complexity. The non-planar nature of the piperidine ring makes it an excellent scaffold for building 3D fragments and exploring novel areas of chemical space, which can lead to improved selectivity and novel biological activities. rsc.org

Scaffold-Based Drug Design: The fact that the piperidine ring is present in numerous approved drugs provides a wealth of structural and biological data that can be leveraged for the design of new therapeutics. nih.govresearchgate.net By understanding how different substitution patterns on the piperidine ring influence activity and selectivity for various targets, medicinal chemists can more rationally design new compounds with improved properties. Introducing specific substituents, such as fluorine, can help mitigate challenges like hERG toxicity by altering the pKa and lipophilicity of the molecule. thieme-connect.com

Q & A

Q. What are the key considerations for designing a synthesis route for 2-(3-fluorophenyl)-2-(piperidin-1-yl)ethylamine?

Methodological Answer:

  • Coupling Reactions : Utilize peptide coupling agents like HATU or EDCI for amine-acid conjugation. For example, coupling 3-fluorophenyl acetic acid derivatives with piperidine-containing amines under anhydrous conditions in THF or DMF ().
  • Purification : Employ column chromatography (e.g., petroleum ether/ethyl acetate gradients) followed by Supercritical Fluid Chromatography (SFC) for chiral resolution if stereoisomers are formed .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and reaction time (2–3 hours at 20–23°C) to enhance yields up to 39% .

Q. How is the structural characterization of this compound typically performed?

Methodological Answer:

  • X-ray Crystallography : Single-crystal studies (e.g., [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II)) reveal bond lengths (mean C–C = 0.005 Å) and coordination geometry, critical for validating molecular conformation .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., fluorine’s deshielding effects on aromatic protons) and ESI-MS for molecular ion detection (e.g., m/z 455.2 [M+H]+^+) .

Q. What purification methods are effective for isolating enantiomers or eliminating byproducts?

Methodological Answer:

  • Chiralpak® IC Columns : Achieve enantiomeric separation via SFC with methanol/CO2_2 (30:70) at 40°C and 100 Bar pressure, resolving diastereomers with >95% purity .
  • Recrystallization : Use ethyl acetate/petroleum ether mixtures to isolate crystalline intermediates, minimizing polar impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in fluorophenyl-piperidine coupling?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states. For example, THF enhances reaction homogeneity for 3-fluorophenyl acetic acid derivatives .
  • Catalytic Additives : Introduce N,N-diisopropylethylamine (DIPEA) as a base to scavenge protons and accelerate amide bond formation .
  • Kinetic Monitoring : Use in-situ IR or HPLC to track reaction progress and identify bottlenecks (e.g., unreacted starting materials) .

Q. How can contradictions in pharmacological data between studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., pH, temperature) to validate bioactivity claims.
  • Batch Analysis : Compare purity levels (≥95% by HPLC) across studies, as impurities like regioisomers may skew results .
  • Cross-Platform Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to confirm target engagement .

Q. What computational approaches predict the compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Apply B3LYP/6-31G* to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess hydrolytic stability .

Q. How should analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-MS Validation : Establish linearity (R2^2 > 0.99), LOD/LOQ (e.g., 0.1–10 ng/mL), and recovery rates (≥90%) using spiked biological samples .
  • Stress Testing : Expose the compound to heat, light, and pH extremes to identify degradation pathways (e.g., defluorination) .

Data Contradiction and Resolution

Q. How to address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Internal Referencing : Use TMS or residual solvent peaks (e.g., DMSO-d6_6 at 2.50 ppm) to standardize chemical shift reporting .
  • Crystallographic Cross-Validation : Compare experimental NMR shifts with X-ray-derived geometries to confirm assignments .

Q. What strategies reconcile conflicting bioactivity results in enzymatic vs. cellular assays?

Methodological Answer:

  • Membrane Permeability Testing : Measure logP values (e.g., 2.74 via PubChem) to assess cellular uptake limitations .
  • Off-Target Profiling : Screen against kinase panels or GPCRs to identify non-specific interactions .

Tables for Key Data

Parameter Typical Value Source
Synthetic Yield 39% (after SFC purification)
Chiral Purity >99% ee (Chiralpak® IC)
ESI-MS m/z 455.2 [M+H]+^+
X-ray R Factor 0.035
HPLC Purity ≥95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.